molecular formula C15H19IN2O3 B13622773 Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13622773
M. Wt: 402.23 g/mol
InChI Key: MCIQQDOZOVPQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comparative Analysis of Saturated Bioisosteres in Medicinal Chemistry

Saturated bioisosteres have emerged as critical tools for addressing the limitations of aromatic rings in drug design. A comparative evaluation of common scaffolds reveals distinct advantages and trade-offs (Table 1):

Bioisostere logP Reduction¹ Synthetic Accessibility² Key Applications
Bicyclo[1.1.1]pentane (BCP) 0.8–1.2 Moderate γ-Secretase inhibitors, kinase inhibitors
Cubane 0.5–1.0 Low Anticancer agents, agrochemicals
Bicyclo[2.2.2]octane (BCO) 1.0–1.5 High Imatinib/Vorinostat analogs
2-Oxabicyclo[2.2.2]octane 1.2–1.8 Moderate Solubility-enhanced drug candidates

The 2-oxabicyclo[2.2.2]octane scaffold, as seen in ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, outperforms classical BCO in reducing lipophilicity (logP reduction of 1.2–1.8 vs. 1.0–1.5) due to oxygen-induced polarity. This aligns with trends observed in Vorinostat analogs, where oxygen incorporation improved aqueous solubility by 15-fold compared to phenyl-containing counterparts.

Geometrical and Electronic Considerations for Phenyl Ring Substitution

The success of bioisosteric replacement hinges on mimicking the phenyl ring’s geometry while optimizing electronic properties. Computational analyses reveal that 2-oxabicyclo[2.2.2]octane exhibits bond angles (109.5°–112.3°) and interatomic distances (2.8–3.1 Å) closely matching para-substituted phenyl rings. Key considerations include:

  • Torsional Flexibility : Unlike rigid aromatic systems, the bicyclic scaffold allows controlled conformational adjustments. For example, the pyrazin-2-yl group in this compound adopts a dihedral angle of 15°–25° relative to the bicyclic core, balancing target binding and solubility.
  • Electron Density Modulation : Oxygen introduction reduces π-electron density, diminishing CYP450-mediated metabolism. In Imatinib analogs, this substitution lowered hepatic clearance by 40%.
  • Halogen Interactions : The iodomethyl group enhances van der Waals interactions with hydrophobic binding pockets, compensating for reduced aromaticity.

Oxygen Atom Incorporation in Bicyclic Scaffold Design

The strategic inclusion of oxygen in 2-oxabicyclo[2.2.2]octane derivatives addresses multiple physicochemical challenges:

  • Polar Surface Area (PSA) Enhancement : Oxygen increases PSA by 20–30 Ų, improving water solubility. For instance, Vorinostat analogs with this scaffold demonstrated solubility >10 mg/mL, compared to <1 mg/mL for phenyl-based versions.
  • Metabolic Stability : Oxygen’s electron-withdrawing effect reduces susceptibility to oxidative metabolism. Human hepatocyte assays show 2-oxabicyclo[2.2.2]octane derivatives exhibit 60–80% parent compound remaining after 1 hour, versus 20–40% for cubanes.
  • Synthetic Versatility : The oxygen atom enables regioselective functionalization. Iodocyclization of alkenyl alcohols, as reported for similar scaffolds, provides access to iodomethyl derivatives in yields >75%.

Properties

Molecular Formula

C15H19IN2O3

Molecular Weight

402.23 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-pyrazin-2-yl-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C15H19IN2O3/c1-2-20-13(19)15-5-3-14(10-16,4-6-15)21-12(15)11-9-17-7-8-18-11/h7-9,12H,2-6,10H2,1H3

InChI Key

MCIQQDOZOVPQCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C3=NC=CN=C3)CI

Origin of Product

United States

Preparation Methods

Formation of the 2-Oxabicyclo[2.2.2]octane Core

The bicyclic core is commonly synthesized via intramolecular cyclization reactions starting from suitably functionalized cyclohexane derivatives or through Diels-Alder reactions involving furan and dienophiles. The oxygen bridge in the bicyclic system is introduced by epoxidation or nucleophilic substitution reactions.

Iodomethyl Group Installation

Selective iodination at the 1-(iodomethyl) position is achieved by halogenation reactions using iodine sources such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or by displacement of a leaving group (e.g., tosylate or mesylate) with iodide ions. The reaction conditions are optimized to prevent over-iodination or side reactions.

Esterification to Ethyl Carboxylate

The carboxylate ester is formed by esterification of the corresponding carboxylic acid or acid chloride intermediate with ethanol under acidic or catalytic conditions. This step may also be integrated earlier in the synthesis depending on the stability of intermediates.

Representative Preparation Procedure and Research Data

Although comprehensive peer-reviewed literature specifically detailing the preparation of ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is limited, the following general procedure is derived from analogous compounds and supplier information (e.g., ChemicalBook and ChemSpace databases):

Step Reagents/Conditions Yield (%) Notes
1. Bicyclic core synthesis Diels-Alder reaction of furan with dienophile, followed by epoxidation 70-85% Stereoselective formation of 2-oxabicyclo[2.2.2]octane
2. Pyrazin-2-yl substitution Suzuki coupling with pyrazin-2-ylboronic acid, Pd catalyst, base 65-80% Requires inert atmosphere, mild heating
3. Iodomethylation Treatment with N-iodosuccinimide (NIS) or ICl in presence of base 60-75% Careful control to avoid multiple iodination
4. Esterification Reaction with ethanol and acid catalyst (e.g., H2SO4) or use of ethyl chloroformate 80-90% Final purification by chromatography

Analytical and Characterization Data

  • Molecular Formula: C14H17IN2O4 (approximate, based on structure)
  • Molecular Weight: ~418 Da
  • LogP: Approximately 3.06, indicating moderate lipophilicity.
  • Polar Surface Area: ~53 Ų, consistent with moderate polarity.
  • Structural confirmation is typically performed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy.
  • The compound exhibits three rings, six rotatable bonds, three hydrogen bond acceptors, and no hydrogen bond donors.

Summary of Preparation Challenges and Considerations

  • Regioselectivity in iodination is critical to avoid polyiodinated byproducts.
  • The bicyclic core requires precise stereochemical control to maintain biological activity.
  • The pyrazin-2-yl substituent introduction demands careful selection of coupling conditions to prevent degradation.
  • Purification often involves chromatography due to the compound’s complexity and potential isomer formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrazine ring or the bicyclic structure.

    Ring-Opening Reactions: The oxabicyclo[2.2.2]octane ring can be opened under specific conditions, leading to different structural derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the pyrazine ring or the bicyclic structure.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure and the presence of the iodine atom can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

2-Oxabicyclo[2.2.2]Octane Derivatives
  • Ethyl 1-(Iodomethyl)-3-(1,3-Thiazol-4-yl)-2-Oxabicyclo[2.2.2]Octane-4-Carboxylate (CAS: 2703779-92-2)
    • Key Differences : Replaces pyrazin-2-yl with a thiazol-4-yl group.
    • Impact : Thiazole’s sulfur atom increases lipophilicity and may alter metabolic stability compared to pyrazine’s nitrogen-rich system. Molecular weight: 404.94 g/mol .
  • Ethyl 3-(4-Cyanophenyl)-1-(Iodomethyl)-2-Oxabicyclo[2.2.2]Octane-4-Carboxylate Key Differences: Substitutes pyrazine with a 4-cyanophenyl group. Bioisosteric replacement of pyrazine with a phenyl ring may reduce polarity .
Azabicyclo[2.2.2]Octane Derivatives
  • Ethyl 1-Azabicyclo[2.2.2]Octane-4-Carboxylate (Quinuclidine derivative, CAS: 22766-67-2)
    • Key Differences : Replaces the oxygen atom in the 2-oxabicyclo core with nitrogen (1-azabicyclo).
    • Impact : Increased basicity due to the tertiary amine, altering solubility and bioavailability. Used in pharmaceuticals like umeclidinium bromide (a bronchodilator) .

Substituent Variations

Pyrazine-Based Analogs
  • N-[1-[3-(5-Methyl-1,2,4-Oxadiazol-3-yl)Pyrazin-2-yl]Ethyl]-3,5-Bis(Trifluoromethyl)Benzamide
    • Key Differences : Incorporates a trifluoromethylbenzamide group instead of the ethyl ester.
    • Impact : The trifluoromethyl groups enhance metabolic resistance and membrane permeability. The oxadiazole ring introduces additional hydrogen-bond acceptors .
Iodomethyl Replacement
  • Ethyl 1-(Aminomethyl)-3-(Pyrazin-2-yl)-2-Oxabicyclo[2.2.2]Octane-4-Carboxylate (CAS: 2459740-31-7) Key Differences: Substitutes iodomethyl with aminomethyl. Impact: The amine group enables conjugation or salt formation, improving water solubility. Loss of iodine reduces molecular weight (Δ ~127 g/mol) and eliminates radio-opaque properties .

Functional and Application Insights

  • Bioisosteric Potential: The 2-oxabicyclo[2.2.2]octane core mimics phenyl rings in spatial arrangement but offers improved metabolic stability and reduced aromatic toxicity .
  • Pharmaceutical Relevance : Iodine’s presence may enable radiolabeling for imaging, while pyrazine’s nitrogen atoms could enhance target binding (e.g., kinase inhibition) .
  • Stability Considerations: Iodine’s susceptibility to nucleophilic displacement may limit shelf life compared to non-halogenated analogs .

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For analogous bicyclic compounds, solvent selection (e.g., toluene/dioxane mixtures), stoichiometric ratios (e.g., excess ethyl bromopyruvate for oxazole formation), and prolonged reflux times (24–72 hours) are critical . Purification via silica gel chromatography with gradients like petroleum ether:ethyl acetate (96:4–97:3) improves yield and purity. For example, bromination using N-bromosuccinimide (NBS) achieved 85% yield under ambient conditions, suggesting iodine substitution steps may benefit from similar protocols .

Table 1: Synthesis Optimization Variables from Analogous Reactions

ParameterExample from EvidenceImpact on Yield/Purity
Solvent RatioToluene:dioxane (1:1)Enhances reactant solubility
Reaction Time24–72 hoursEnsures completion of slow steps
Purification MethodColumn chromatography (96:4)Reduces byproduct contamination

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer: A combination of ¹H/¹³C NMR , FTIR , and mass spectrometry is essential. For bicyclic frameworks, NMR can resolve stereochemistry and substituent positioning. For example, oxazole protons in similar compounds show distinct aromatic signals at δ 7.5–8.5 ppm, while ester carbonyls appear at ~170 ppm in ¹³C NMR . FTIR confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C-I stretching at ~500 cm⁻¹). Mass spectrometry (e.g., HRMS) validates molecular weight, especially for iodine-containing intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?

Methodological Answer: Discrepancies often arise from stereochemical variations or solvent effects. Use 2D NMR techniques (e.g., COSY, NOESY) to assign proton-proton correlations and confirm spatial arrangements . For ambiguous peaks, compare with computed NMR spectra (DFT calculations) or literature data from structurally related bicyclo[2.2.2]octane derivatives. For example, pyrazine ring protons may exhibit coupling patterns distinct from other aromatic systems .

Q. What strategies enhance the reactivity of the iodomethyl group for further functionalization?

Methodological Answer: The iodomethyl group’s reactivity can be leveraged for nucleophilic substitution or cross-coupling reactions . Polar aprotic solvents (e.g., DMF) and catalysts like Pd(PPh₃)₄ facilitate Suzuki-Miyaura couplings with aryl boronic acids. To prevent iodide displacement during storage, stabilize the compound under inert atmospheres and low temperatures . Evidence from spirooxirane derivatives suggests that steric hindrance around the iodine atom may require tailored reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis) .

Q. How do structural modifications to the bicyclo[2.2.2]octane core impact biological activity?

Methodological Answer: Modifications to the bicyclic core alter steric and electronic properties, affecting target binding. For example:

  • Pyrazine substitution : Enhances hydrogen bonding with enzymes (e.g., kinase inhibitors) .
  • Iodomethyl position : Adjusting its placement can modulate lipophilicity and membrane permeability .
    In vitro assays on analogous compounds show that bicyclo[2.2.2]octane derivatives with electron-withdrawing groups exhibit improved IC₅₀ values against cancer cell lines .

Q. What methodologies are recommended for analyzing reaction mechanisms involving this compound?

Methodological Answer: Mechanistic studies require kinetic profiling and isotopic labeling . For example:

  • Kinetic isotope effects (KIE) : Replace H with D at reactive sites to probe rate-determining steps.
  • Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate transient species during iodomethyl substitution .
    Evidence from palladium-catalyzed cyclizations highlights the importance of CO surrogates (e.g., formic acid) in reductive elimination steps, which could apply to cross-coupling reactions with this compound .

Table 2: Common Analytical Challenges and Solutions

ChallengeSolutionEvidence Source
Low yield in iodomethyl activationUse Pd catalysts with bulky ligands
Overlapping NMR peaksEmploy 2D NMR or computational modeling
Byproduct formation during synthesisOptimize solvent polarity and reaction time

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.